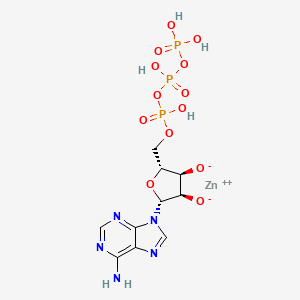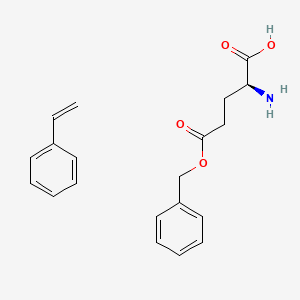
5-Methyl-2-hepten-4-one
Overview
Description
5-Methyl-2-hepten-4-one, also known as Filbertone, is a compound with the molecular formula C8H14O . It has a characteristic aroma of hazelnuts . It has a fruity, hazelnut, and green odor reminding of dried fruits and a characteristic, nutty, roasted, and nougat-like hazelnut flavor .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-hepten-4-one consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is ARJWAURHQDJJAC-GQCTYLIASA-N .Physical And Chemical Properties Analysis
5-Methyl-2-hepten-4-one has a density of 0.8±0.1 g/cm3, a boiling point of 173.8±9.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.0±3.0 kJ/mol, and it has a flash point of 62.7±4.2 °C . The compound has an index of refraction of 1.430 .Scientific Research Applications
Regulation of Thermogenesis and Lipid Metabolism
Filbertone has been found to regulate thermogenesis and lipid metabolism in the skeletal muscle of mice fed a high-fat diet . It upregulates differentially expressed genes (DEGs) associated with several pathways including thermogenesis, fatty acid degradation, oxidative phosphorylation, and branched chain amino acids (BCAAs) degradation . It also significantly upregulates the expression level of thermogenic genes such as uncoupling protein 1 (Ucp1), cell death-inducing DNA fragmentation factor alpha-like effector A (Cidea), peroxisome proliferator-activated receptor alpha (Ppara), and lipid droplet-associated protein genes such as Plin3, Plin4, and Plin5 .
Reduction of Intracellular Lipids
Filbertone has been observed to reduce the accumulation of intracellular lipids in C2C12 myotubes . This suggests that it could have potential applications in the treatment of conditions related to lipid metabolism.
Flavor and Fragrance Applications
Filbertone is a major aroma component in fruits of hazel trees (Corylus maxima and Corylus avellana) . It provides a roasted, nutty, coffee-like scent or taste in fragrance or flavor applications . It can also feature a cocoa taste, and it occurs naturally in hazelnuts .
Potential Therapeutic Approach for Obesity and Diabetes
The activation of Ucp1 expression by Filbertone could be a potential therapeutic approach for strategies aimed at reducing obesity, diabetes, and metabolic syndromes .
Role in Energy Balance
Filbertone has a crucial effect in the regulation of muscle lipid metabolism and energy balance . This could have implications for the development of treatments for conditions related to energy homeostasis.
Role in Insulin Resistance
Insulin resistance is strongly associated with the development of impaired glucose homeostasis, dyslipidemia, diabetes mellitus, and cardiovascular diseases . Filbertone’s effects on skeletal muscle, which plays a vital role in whole-body energy homeostasis , suggest that it could have potential applications in the treatment of insulin resistance.
Mechanism of Action
Target of Action
5-Methyl-2-hepten-4-one, also known as Filbertone or Hazelnut ketone , is a compound that primarily targets skeletal muscle . It is known to have preventive effects against hypothalamic inflammation, obesity, and adiposity .
Mode of Action
The compound’s mode of action involves its role as a proton donor, enabling reactions with a wide range of compounds . In skeletal muscle, it regulates thermogenesis and lipid metabolism .
Biochemical Pathways
5-Methyl-2-hepten-4-one affects several biochemical pathways. The upregulated differentially expressed genes (DEGs) in filbertone-fed mice were associated with several pathways including thermogenesis, fatty acid degradation, oxidative phosphorylation, and branched chain amino acids (BCAAs) degradation .
Pharmacokinetics
Its impact on bioavailability can be inferred from its effects on lipid metabolism in skeletal muscle .
Result of Action
The compound has a significant effect on the regulation of muscle lipid metabolism and energy balance . It upregulates the expression level of thermogenic genes such as uncoupling protein 1 (Ucp1), cell death-inducing DNA fragmentation factor alpha-like effector A (Cidea), peroxisome proliferator-activated receptor alpha (Ppara), and lipid droplet-associated protein genes such as Plin3, Plin4, and Plin5 . It also reduces the accumulation of intracellular lipids in C2C12 myotubes .
Action Environment
The action of 5-Methyl-2-hepten-4-one can be influenced by environmental factors. For instance, it is a flammable liquid and its vapors can form explosive mixtures with air . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Its action may also be influenced by the diet of the organism, as seen in the study where its effects were observed in mice fed a high-fat diet .
Safety and Hazards
5-Methyl-2-hepten-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
(E)-5-methylhept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWAURHQDJJAC-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017670 | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; hazelnut, metallic, buttey odour | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.852 | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methyl-2-hepten-4-one | |
CAS RN |
102322-83-8, 81925-81-7 | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102322-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102322838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hepten-4-one, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hepten-4-one, 5-methyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hepten-4-one, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-HEPTEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K2S58736F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of chirality in the study of 5-Methyl-2-hepten-4-one?
A1: 5-Methyl-2-hepten-4-one exists as two enantiomers, (R) and (S) forms. Notably, the enantiomeric ratio of filbertone can vary depending on the hazelnut cultivar and geographical origin. [, ] This chiral specificity allows for origin authentication and provides insights into the sensory properties of hazelnuts. For instance, the (S)-enantiomer is generally more abundant and contributes significantly to the characteristic hazelnut aroma. []
Q2: How does the extraction process influence the enantiomeric composition of 5-Methyl-2-hepten-4-one in hazelnuts?
A2: Studies indicate that milder extraction conditions yield 5-Methyl-2-hepten-4-one with a higher enantiomeric excess compared to harsher methods. [] This suggests that aggressive extraction techniques may alter the natural enantiomeric ratio present in the hazelnuts.
Q3: What analytical techniques are employed to study the enantiomers of 5-Methyl-2-hepten-4-one?
A3: Researchers utilize advanced techniques like multidimensional gas chromatography and gas chromatography/mass spectrometry to separate and analyze the enantiomers of 5-Methyl-2-hepten-4-one. [] These methods provide high sensitivity and selectivity, enabling accurate determination of enantiomeric excess.
Q4: Can you describe a synthesis route for 5-Methyl-2-hepten-4-one that prioritizes environmental considerations?
A4: One method utilizes a condensation reaction between commercially available acetoacetate and 2-methylbutyryl chloride, followed by a second condensation with acetaldehyde to yield 5-Methyl-2-hepten-4-one. [] This approach avoids the use of harsh reagents like Grignard reagents and stoichiometric oxidants, making it a more environmentally friendly option.
Q5: What is another method for synthesizing 5-Methyl-2-hepten-4-one?
A5: An alternative synthesis route involves a Grignard reaction between 2-methyl-butyraldehyde and magnesium allyl bromide to produce 5-methyl-1-hepten-4-alcohol. This intermediate is then oxidized with sodium bichromate to 5-methyl-1-hepten-4-one, which undergoes isomerization to form the desired 5-methyl-2-hepten-4-one. []
Q6: Has the safety of 5-Methyl-2-hepten-4-one as a fragrance ingredient been assessed?
A7: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 5-Methyl-2-hepten-4-one. [] While the specific details of the assessment are not provided in the abstract, this highlights the importance of evaluating the safety profile of aroma compounds used in various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)


![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)



![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)